![molecular formula C19H22ClN5O2 B2734681 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-chlorobenzyl)propanamide CAS No. 946259-43-4](/img/structure/B2734681.png)

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-chlorobenzyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

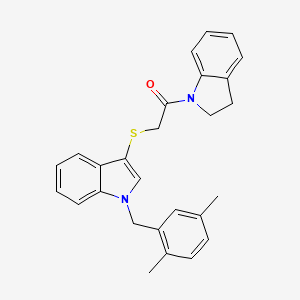

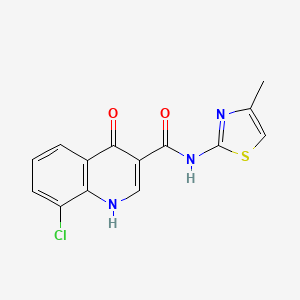

This compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .

Synthesis Analysis

The synthesis of compounds related to this structure was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another method involved stirring at room temperature for 3h, pouring into water, extracting twice with ether, cooling and adjusting pH to about 2 with concentrated hydrochloric acid, extracting with ethyl acetate, drying over MgSO4, evaporating the solvent, and rotating under reduced pressure .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo [3,4-d]pyrimidine ring system, which is a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Huisgen 1,3-dipolar cycloaddition reaction and a series of extraction and evaporation steps .科学的研究の応用

Synthesis and Antimicrobial Evaluation

One line of research involves the synthesis of pyrazolo, thiophene, thiazole, and thiadiazole derivatives incorporating pyrimidine rings. A study demonstrated the utility of related compounds in antimicrobial applications, showing moderate activity against certain bacteria and fungi. This underscores the compound's relevance in the development of new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).

Anticancer and Anti-inflammatory Applications

Another significant area of research is the exploration of pyrazolo[3,4-d]pyrimidine derivatives for anticancer and anti-inflammatory purposes. Studies have identified compounds with potent activity against various cancer cell lines and inflammation markers, suggesting their potential in cancer therapy and inflammation management (Rahmouni et al., 2016).

Inhibition of c-Src Phosphorylation

Research on pyrazolo[3,4-d]pyrimidines also highlights their role as inhibitors of c-Src phosphorylation, a critical process in cancer cell growth and survival. Compounds have been synthesized that effectively inhibit Src phosphorylation, showcasing their potential as antiproliferative agents in cancer treatment (Carraro et al., 2006).

Antipsoriasis Drug Development

Additionally, the chemical has been examined as a base for developing inhibitors against FMS-like tyrosine kinase 3 (FLT3), showing promise in psoriasis treatment. Optimization of related compounds has led to the identification of potent FLT3 inhibitors, indicating the compound's utility in creating new treatments for autoimmune diseases (Li et al., 2016).

作用機序

While the specific mechanism of action for this compound is not mentioned in the retrieved sources, compounds with similar structures have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, Parkinson’s disease, skin cancer cell lines (G-361), CNS cancer (SF-268) and human leukemia (HL-60) .

特性

IUPAC Name |

3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2/c1-19(2,3)25-17-14(11-23-25)18(27)24(12-22-17)9-8-16(26)21-10-13-6-4-5-7-15(13)20/h4-7,11-12H,8-10H2,1-3H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGHFJBWTLGIIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B2734599.png)

![1-(Benzenesulfonyl)-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2734600.png)

![5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2734601.png)

![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2734606.png)

![N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2734610.png)

![2-[(2,2-Dimethylpropanoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B2734618.png)

![5-(2-methoxyethyl)-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2734619.png)